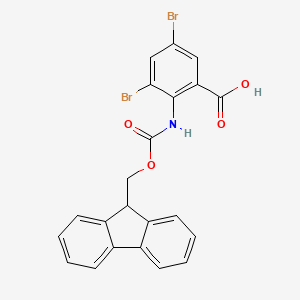
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The protected amino acid is then coupled with 3,5-dibromobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of benzoic acid derivatives.
Fmoc Protection: Large-scale protection of amino acids using Fmoc chloride.
Automated Coupling: Use of automated peptide synthesizers to couple the protected amino acid with the brominated benzoic acid.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.
Substitution: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of the de-brominated benzoic acid derivative.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Biology
Protein Engineering: Employed in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted reactions.
Bromine Atoms: Serve as reactive sites for further chemical modifications.
類似化合物との比較
Similar Compounds
Fmoc-Protected Amino Acids: Such as Fmoc-phenylalanine and Fmoc-tryptophan.
Dibromobenzoic Acid Derivatives: Such as 3,5-dibromo-4-hydroxybenzoic acid.
Uniqueness
Dual Functionality: Combines the protective properties of the Fmoc group with the reactivity of bromine atoms.
Versatility: Can be used in a wide range of chemical reactions and applications.
This compound’s unique combination of protective and reactive groups makes it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C22H15Br2NO4 |
|---|---|
分子量 |
517.2 g/mol |
IUPAC名 |
3,5-dibromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Br2NO4/c23-12-9-17(21(26)27)20(19(24)10-12)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27) |
InChIキー |
XESWZNZRYDPKRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)
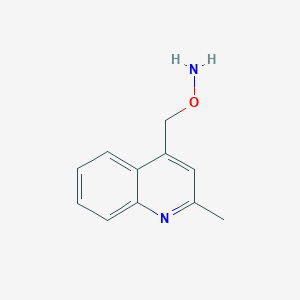
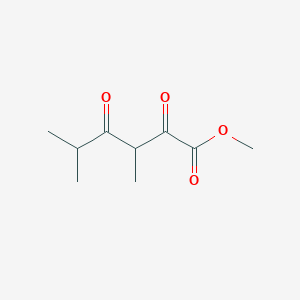

![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
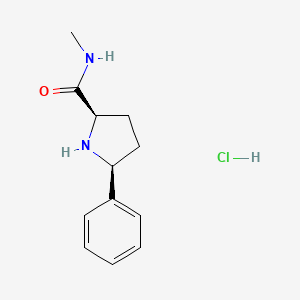
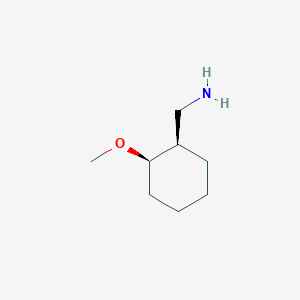



![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
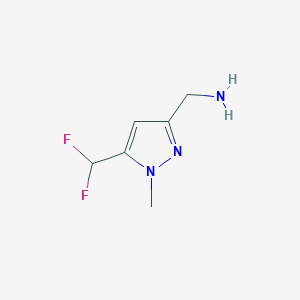
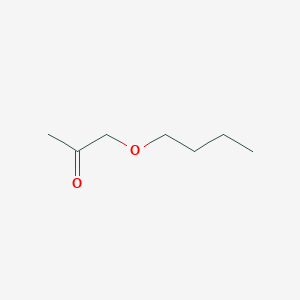
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
